1-Bromo-3,5-Di-tert-Butoxybenzene
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Overview
Description
1-Bromo-3,5-Di-tert-Butoxybenzene is an organic compound with the molecular formula C14H21BrO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom and two tert-butoxy groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-Di-tert-Butoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-Di-tert-Butoxybenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve optimal production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-Di-tert-Butoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3,5-Di-tert-Butoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-Di-tert-Butoxybenzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the tert-butoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-Di-tert-Butylbenzene: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
3,5-Di-tert-Butylbromobenzene: Another similar compound with tert-butyl groups and a bromine atom at different positions.
Uniqueness
1-Bromo-3,5-Di-tert-Butoxybenzene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties compared to tert-butyl groups. The tert-butoxy groups enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C14H21BrO2 |
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Molecular Weight |
301.22 g/mol |
IUPAC Name |
1-bromo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H21BrO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
CETUCKPQDIQUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)OC(C)(C)C |
Origin of Product |
United States |
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